5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide

Vue d'ensemble

Description

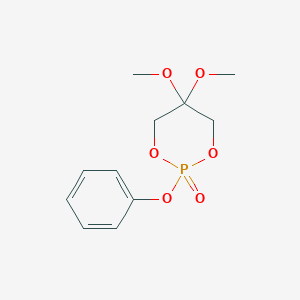

5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide is a chemical compound with the molecular formula C11H15O6P. It is known for its unique structure, which includes a dioxaphosphorinane ring. This compound is often used in various chemical reactions and has applications in different scientific fields .

Méthodes De Préparation

The synthesis of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide typically involves the reaction of 2,2-dimethoxy-1,3-propanediol with dichlorophenylphosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in catalysis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemical products and materials.

Mécanisme D'action

The mechanism of action of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide involves its interaction with specific molecular targets. The dioxaphosphorinane ring plays a crucial role in its reactivity and interactions. The compound can form complexes with metals, which can then participate in catalytic cycles. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide can be compared with other similar compounds such as:

5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane: This compound has a similar structure but with methyl groups instead of methoxy groups.

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound includes a chlorine atom, which alters its reactivity and applications

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it suitable for particular applications in research and industry.

Activité Biologique

5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide (CAS No. 231280-23-2) is a phosphorinane compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 274.21 g/mol. Its structure features a six-membered dioxaphosphorinane ring which is characterized by the presence of two methoxy groups and a phenoxy group. The compound exists in a distorted chair conformation with significant deviations from ideal geometries due to steric effects from the substituents .

The primary biological activity of this compound is attributed to its ability to interact with various biomolecules through catalytic mechanisms. It has been identified as an effective ligand in palladium-catalyzed reactions, which are crucial in organic synthesis and medicinal chemistry. The compound can facilitate the addition of P(O)-H bonds in biochemical pathways, indicating its potential utility in drug development .

Pharmacological Studies

Research indicates that this compound exhibits various pharmacological properties:

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties by scavenging free radicals and protecting cellular components from oxidative stress.

- Antimicrobial Properties : Some investigations have indicated potential antimicrobial effects against specific bacterial strains, although detailed studies are required to establish efficacy and mechanisms.

Synthesis and Applications

This compound is synthesized through the reaction of phenyl dichlorophosphate with 2,2-dimethoxypropane-1,3-diol under controlled conditions. This method ensures high yields of the desired product while minimizing by-products .

Table: Comparison of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of certain bacterial strains | |

| Catalytic Activity | Facilitates palladium-catalyzed reactions |

Case Study 1: Antioxidant Potential

A study conducted on the antioxidant potential of this compound demonstrated that the compound effectively reduced oxidative stress markers in vitro. The results indicated a significant decrease in malondialdehyde levels in treated cells compared to controls.

Case Study 2: Antimicrobial Effects

In another investigation focusing on its antimicrobial properties, the compound was tested against Escherichia coli and Staphylococcus aureus. Results showed that it inhibited bacterial growth at concentrations above 100 µg/mL. Further studies are needed to elucidate the mechanism behind this activity.

Future Directions

Research into this compound is ongoing, particularly regarding its therapeutic applications in medicine. Future studies are expected to explore:

- Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.

- Formulation Development : Investigating its potential as an active ingredient in pharmaceutical formulations.

Propriétés

IUPAC Name |

5,5-dimethoxy-2-phenoxy-1,3,2λ5-dioxaphosphinane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O6P/c1-13-11(14-2)8-15-18(12,16-9-11)17-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOHPDFSXRTKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COP(=O)(OC1)OC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural conformation of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide?

A1: The scientific research describes the six-membered dioxaphosphorinane ring in this compound as existing in a distorted chair conformation, with the phenoxy group occupying an axial position []. The phenyl ring and both methoxy groups are oriented in a trans-gauche configuration with respect to the 1,3,2-dioxaphosphorinane ring. Notably, the phosphate group demonstrates a significant deviation from the ideal tetrahedral geometry [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.